1-(1-Bromocyclohexyl)ethanone

Description

Overview of Halogenated Ketones in Contemporary Organic Synthesis

Halogenated ketones are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai The presence of a halogen atom at the α-position to a carbonyl group creates a reactive electrophilic site, making these compounds susceptible to attack by a wide range of nucleophiles. nih.govwikipedia.org This reactivity is harnessed in numerous classical and contemporary organic reactions, including nucleophilic substitution, elimination, and rearrangement reactions. nih.gov

The synthetic utility of α-halo ketones is extensive. They are precursors to α,β-unsaturated ketones through dehydrohalogenation, a fundamental transformation in organic synthesis. fiveable.melibretexts.org Furthermore, they are key starting materials for the construction of various heterocyclic systems, such as pyrroles and thiazoles, which are common motifs in biologically active molecules. wikipedia.org The ability to introduce a halogen selectively provides a strategic advantage in multistep syntheses, allowing for the controlled and sequential introduction of different functional groups.

Historical Development and Early Studies of α-Halogenated Ketone Chemistry

The study of α-halogenated ketones dates back to the late 19th century, with early investigations focusing on their synthesis and characteristic reactions. nih.gov One of the most significant early discoveries involving this class of compounds was the Favorskii rearrangement, a reaction where α-halo ketones rearrange in the presence of a base to form carboxylic acid derivatives. nih.gov This reaction, first reported by the Russian chemist Alexei Yevgrafovich Favorskii, highlighted the unique chemical behavior imparted by the juxtaposition of a halogen and a carbonyl group.

Early mechanistic studies, including kinetic investigations, were crucial in elucidating the reaction pathways of α-halo ketones. libretexts.org For instance, the observation that the rate of acid-catalyzed halogenation of ketones was independent of the halogen concentration and identity led to the understanding that the rate-determining step is the formation of an enol intermediate. libretexts.org These foundational studies laid the groundwork for the development of more sophisticated synthetic methodologies and a deeper understanding of reaction mechanisms in carbonyl chemistry.

Structural and Reactivity Profile of 1-(1-Bromocyclohexyl)ethanone within the Context of Brominated Ketones

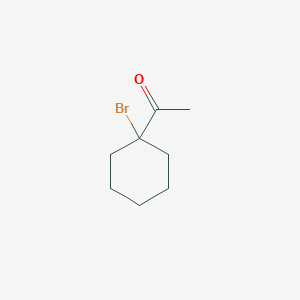

This compound is a tertiary α-bromo ketone. Its structure features a bromine atom and an acetyl group attached to the same carbon atom of a cyclohexane (B81311) ring. This specific arrangement dictates its reactivity. Unlike α-bromo ketones with a hydrogen atom on the halogen-bearing carbon, this compound cannot undergo simple dehydrobromination to form an α,β-unsaturated ketone.

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine. This carbon is susceptible to nucleophilic attack, leading to the substitution of the bromine atom. The adjacent carbonyl group activates the C-Br bond towards nucleophilic substitution through an inductive effect.

Below are some key physical and structural properties of this compound:

| Property | Value |

| Molecular Formula | C8H13BrO |

| Molecular Weight | 205.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 56077-27-1 |

This data is compiled from various chemical databases. chemsrc.comchemspider.com

The reactivity of α-bromo ketones is generally higher than that of the corresponding alkyl bromides in bimolecular nucleophilic substitution reactions. nih.gov This is attributed to the electronic influence of the neighboring carbonyl group.

Research Gaps and Future Directions in this compound Research

Despite the general understanding of α-halo ketone reactivity, the specific chemistry of this compound remains relatively underexplored in the scientific literature. Much of the focus has been on α-halo ketones that can undergo a wider range of reactions, such as the Favorskii rearrangement or dehydrohalogenation.

Future research on this compound could explore several promising avenues:

Nucleophilic Substitution Reactions: A systematic study of its reactions with a diverse range of nucleophiles (e.g., amines, thiols, carbanions) could unveil novel synthetic routes to substituted cyclohexyl derivatives.

Rearrangement Reactions: Investigating its behavior under various reaction conditions, including treatment with different bases or Lewis acids, could lead to the discovery of new and synthetically useful molecular rearrangements.

Applications in Heterocyclic Synthesis: Exploring its potential as a building block for the synthesis of novel spirocyclic or fused heterocyclic systems could be a fruitful area of research.

Mechanistic Studies: Detailed mechanistic investigations of its reactions, using computational and experimental techniques, would provide a deeper understanding of its reactivity and could guide the development of new synthetic methods.

The unique structural features of this compound, particularly its tertiary α-bromo ketone moiety, make it a compelling target for further investigation. Unlocking its full synthetic potential could provide chemists with a valuable new tool for the construction of complex and functionally diverse molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56077-27-1 |

|---|---|

Molecular Formula |

C8H13BrO |

Molecular Weight |

205.09 g/mol |

IUPAC Name |

1-(1-bromocyclohexyl)ethanone |

InChI |

InChI=1S/C8H13BrO/c1-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |

InChI Key |

RIKQCIILRLEKPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCCCC1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 1 1 Bromocyclohexyl Ethanone

Classical and Conventional Routes for the Synthesis of 1-(1-Bromocyclohexyl)ethanone

Conventional methods for the synthesis of α-haloketones typically involve the reaction of a ketone with an electrophilic halogen source. wikipedia.orgmdpi.com These routes are foundational and widely documented for a variety of ketone substrates.

The most direct route to this compound is the α-bromination of its parent ketone, 1-cyclohexylethanone (B3024942). This reaction typically proceeds via an enol or enolate intermediate. libretexts.orgpressbooks.pub Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂). wikipedia.orgnih.gov The rate of this acid-catalyzed halogenation is dependent on the formation of the enol, which is the rate-determining step. libretexts.orgpressbooks.pub Consequently, the rate of reaction is independent of the halogen concentration. pressbooks.pub

For a ketone like 1-cyclohexylethanone, which has two different α-carbons, the regioselectivity of bromination is a key consideration. Acid-catalyzed halogenation tends to favor substitution at the more substituted α-carbon because the more substituted enol intermediate is generally more stable. pressbooks.pub In the case of this compound, the target is the tertiary α-carbon.

A common laboratory procedure involves the use of bromine in a suitable solvent, such as acetic acid. pressbooks.pub Microwave irradiation has also been employed to accelerate the bromination of aryl ketones, a technique that could potentially be applied to substrates like 1-cyclohexylethanone. mdpi.comnih.gov

Table 1: Reagents for Direct α-Bromination of Ketones

| Reagent System | Conditions | Comments |

|---|---|---|

| Br₂ in Acetic Acid | Acid-catalyzed | A classical and widely used method. pressbooks.pub |

| Br₂ in 1,4-Dioxane | Continuous flow | Offers high selectivity and is suitable for industrial scale-up. nih.gov |

Beyond the use of molecular bromine, a variety of other brominating agents have been developed to offer milder conditions, improved selectivity, and better safety profiles. yu.edu.joorganic-chemistry.org N-Bromosuccinimide (NBS) is a widely used alternative to Br₂ because it is a solid and can be easier to handle, often preventing the formation of excess HBr. wikipedia.orgacgpubs.org The reaction with NBS can be initiated photochemically or by using a radical initiator. researchgate.net

Other notable methods include:

Copper(II) Bromide (CuBr₂): This reagent can serve as both a catalyst and a bromine source, often used for the bromination of ketones. cbijournal.com

Hydrogen Peroxide and Hydrobromic Acid (H₂O₂-HBr): This system provides an in-situ generation of bromine, presenting a greener alternative to using molecular bromine directly. epa.govrsc.orgresearchgate.net It has been shown to be effective for the bromination of various cyclic and acyclic ketones. rsc.orgresearchgate.net

Bromodimethylsulfonium bromide: This reagent has been used for the effective and regioselective monobromination of 1,3-dicarbonyl compounds. organic-chemistry.org

Oxidative Bromination of Olefins: In some cases, α-bromoketones can be synthesized directly from olefin precursors using reagents like a bromide/bromate (B103136) couple or N-bromosuccinimide in the presence of an oxidant like o-iodoxybenzoic acid (IBX). organic-chemistry.orgresearchgate.net

Stereoselective and Enantioselective Syntheses of this compound and its Analogs

The α-carbon in this compound is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is a significant challenge, leading to the development of asymmetric methods to produce enantiomerically enriched α-bromoketones.

Asymmetric synthesis of α-bromoketones can be achieved using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively. msu.eduuwindsor.ca In the context of synthesizing analogs of this compound, an auxiliary could be attached to the ketone, directing the approach of the brominating agent to one face of the resulting enolate. uwindsor.ca Evans oxazolidinones are a well-known class of chiral auxiliaries used for the asymmetric alkylation of carboxylic acid derivatives, and similar principles can be applied to ketone functionalization. msu.eduuwindsor.ca After the bromination step, the auxiliary is removed to yield the chiral α-bromoketone.

Catalytic Asymmetric Approaches: The development of organocatalysis has provided powerful tools for the enantioselective α-functionalization of carbonyl compounds. rsc.orgnih.gov Chiral amines, such as derivatives of proline or C₂-symmetric imidazolidines, can catalyze the asymmetric α-bromination of ketones. rsc.orgresearchgate.net The catalyst reacts with the ketone to form a chiral enamine intermediate, which then reacts enantioselectively with an electrophilic bromine source. acs.org

Jørgensen and co-workers developed the first organocatalytic enantioselective α-bromination of ketones, achieving high enantiomeric excess (ee) for cyclic ketones using a C₂-symmetric imidazolidine (B613845) catalyst. rsc.orgrsc.org

Table 2: Catalytic Asymmetric α-Bromination of Cyclic Ketones

| Catalyst | Bromine Source | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (4R,5R)-diphenylimidazolidine | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | Cyclohexanone (B45756) | up to 94% | rsc.org |

| C₂-symmetric diphenylpyrrolidine | N/A (used for aldehydes) | Aldehydes | up to 96% | rsc.orgnih.gov |

| Chiral Palladium(II) complexes | Copper(II) bromide | Cycloheptanone | up to 89% | yu.edu.jo |

Diastereoselective control becomes relevant when the substrate already contains one or more stereocenters. For a derivative of 1-cyclohexylethanone that is already chiral (e.g., containing a substituent on the cyclohexane (B81311) ring), the existing stereocenter can influence the stereochemical outcome of the α-bromination, a phenomenon known as substrate-controlled diastereoselection.

The stereoselectivity of nucleophilic additions to chiral ketones is often rationalized using models like the Felkin-Anh or chelation-control models. nih.gov In the context of bromination via an enolate, the approach of the electrophilic bromine source can be sterically hindered by substituents on the chiral substrate, leading to the preferential formation of one diastereomer. The conformation of the ketone and the nature of the enolate formed are critical in determining the facial selectivity of the electrophilic attack. msu.edunih.gov For highly reactive processes, the reaction may be so fast that the outcome is determined by the lowest energy conformation of the ketone, with the reagent attacking from the most accessible face. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. openstax.org The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents, are increasingly being applied to halogenation reactions. openstax.orgtandfonline.comwikipedia.org

Several greener approaches to the synthesis of α-bromoketones have been reported:

H₂O₂-HBr System "on water": This method uses an aqueous solution of hydrogen peroxide and hydrobromic acid to brominate ketones at room temperature, often without the need for a catalyst or organic solvent. rsc.orgresearchgate.net This approach is characterized by inexpensive reagents, a lower environmental impact, and the absence of organic waste. rsc.org It has proven effective for a range of ketones, including cyclic ones. researchgate.net

Catalytic Systems with Recyclable Catalysts: The use of catalysts that can be easily recovered and reused is a core principle of green chemistry. Boric acid has been used as a recyclable catalyst for the regioselective bromination of aromatic compounds using KBr and H₂O₂. tandfonline.com Similarly, KH₂PO₄ has been reported as a recyclable catalyst for the monobromination of aralkyl ketones with NBS in ethanol. acgpubs.org

Solvent-Free or Alternative Solvent Conditions: Grinding techniques under solvent-free conditions, using reagents like NH₄Br and (NH₄)₂S₂O₈ in the presence of water, have been developed for the α-bromination of ketones. cbijournal.com Room-temperature ionic liquids have also been investigated as environmentally safer alternatives to traditional polar organic solvents. wikipedia.org

Table 3: Comparison of Green Bromination Methods for Ketones

| Method | Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| "On Water" Bromination | H₂O₂ / HBr | Water | No organic solvent, inexpensive reagents, mild conditions. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Boric Acid Catalysis | KBr / H₂O₂ / Boric Acid | Water or Ethanol | Recyclable catalyst, high selectivity. tandfonline.com | tandfonline.com |

| KH₂PO₄ Catalysis | NBS / KH₂PO₄ | Ethanol | Recyclable catalyst, short reaction time. acgpubs.org | acgpubs.org |

These green methodologies offer viable and sustainable alternatives for the synthesis of this compound and related α-bromoketones, minimizing the environmental footprint of the chemical process.

Solvent-Free and Aqueous Medium Synthesis Strategies

The development of synthetic routes for α-bromoketones, including this compound, has increasingly moved towards greener methodologies that reduce or eliminate the use of volatile and hazardous organic solvents. These strategies not only mitigate environmental impact but can also simplify reaction work-ups and reduce costs.

Aqueous Medium Synthesis: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. One notable method for the α-bromination of ketones, including cyclic variants, involves an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system conducted "on water". researchgate.net This approach avoids the need for organic solvents or catalysts, with the resulting α-bromoketones being isolated in good yields. researchgate.net The reaction proceeds effectively at room temperature, and its reactivity can be controlled by adjusting the concentration of the aqueous reagents. researchgate.net For instance, various cyclic ketones have been effectively monobrominated using this system with high selectivity. researchgate.net Another approach utilizes aqueous HBr with dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant, providing a simple and low-cost route to α-bromoketones. rsc.org

Solvent-Free Synthesis: Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry. scirp.org These reactions are often performed by grinding the solid reactants together, a technique known as mechanochemistry. For the α-bromination of ketones, a solvent-free procedure has been developed using Oxone® and an ammonium (B1175870) bromide source. researchgate.net The reagents are ground together in a mortar and pestle at ambient temperature, leading to excellent yields of the desired α-bromoketones in a very short time. researchgate.net This method is particularly attractive as it eliminates the need for a solvent during the reaction phase and simplifies the purification process. mdpi.com Similarly, one-pot multi-component syntheses under solvent-free conditions, often initiated by grinding, have proven to be rapid and efficient for generating complex molecules. nih.gov

Table 1: Comparison of Aqueous and Solvent-Free Bromination Methods for Ketones

| Method Type | Reagents | Conditions | Key Advantages |

|---|---|---|---|

| Aqueous Medium | Ketone, H₂O₂-HBr (aq) | "On water", Room Temperature | No organic solvent, no catalyst, inexpensive reagents, low environmental impact. researchgate.net |

| Solvent-Free | Ketone, NBS, Oxone® | Grinding (Mortar & Pestle) | No solvent, rapid reaction, simple work-up, high efficiency. researchgate.netmdpi.com |

Atom Economy and Waste Minimization in Bromination Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product. Traditional bromination methods, particularly those using molecular bromine (Br₂), often exhibit moderate to poor atom economy. mdpi.com In the α-bromination of a ketone, only one of the two bromine atoms from Br₂ is incorporated into the product, with the other forming hydrogen bromide (HBr) as a toxic and corrosive byproduct. mdpi.com

Modern strategies aim to maximize atom economy and minimize waste through several approaches:

High-Economy Reagents: The use of HBr in combination with an oxidant like H₂O₂ or O₂ is highly atom-economical, as the theoretical byproduct is simply water. researchgate.netfigshare.com For example, a system using HBr and dimethyl sulfoxide (DMSO) as the oxidant demonstrates high bromide-atom-economy. rsc.org

Eco-Friendly Brominating Agents: The development of alternative brominating agents is also crucial. A combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) has been identified as a nonhazardous and efficient agent for bromination in water, offering high atom efficiency and eliminating organic waste. acs.org The process can be further enhanced by recycling unreacted starting materials and converting byproducts back into useful materials. acs.org

Table 2: Principles of Waste Minimization in Bromination

| Principle | Strategy | Example |

|---|---|---|

| Maximize Atom Economy | Use reagents that incorporate maximally into the product. | HBr/H₂O₂ system, where the only byproduct is H₂O. researchgate.net |

| Catalyst Recycling | Employ reusable heterogeneous catalysts. | Zeolites or Montmorillonite (B579905) K-10 clay can be recovered and reused. rsc.orgtandfonline.com |

| Reagent Recycling | Regenerate the brominating agent from waste streams. | Industrial recycling of bromide waste back into elemental bromine. chimia.ch |

| Process Optimization | Use continuous flow technology to reduce side products. | Microreactors allow for high selectivity and minimal waste generation. nih.gov |

Catalytic Approaches for Sustainable Production

Catalysis is fundamental to sustainable chemical production, enabling reactions to proceed under milder conditions with greater efficiency and selectivity, often with a reduced environmental footprint. For the synthesis of this compound and related α-bromoketones, several catalytic systems have been developed to replace hazardous reagents and improve sustainability.

Heterogeneous Catalysis: Solid catalysts that exist in a different phase from the reactants offer significant advantages, including ease of separation from the reaction mixture and the potential for regeneration and reuse. Zeolite NaY has been used as a reusable catalyst for the highly para-selective bromination of aromatic compounds with molecular bromine. rsc.org For the α-bromination of ketones, Montmorillonite K-10 clay has proven to be an efficient and reusable catalyst in conjunction with N-Bromosuccinimide (NBS), offering short reaction times and a simple workup. tandfonline.com

Homogeneous Catalysis: Transition-metal catalysts can facilitate bromination under mild conditions. An efficient method for the α-bromination of aryl ketones has been developed using copper nitrate (B79036) as a catalyst with molecular oxygen and aqueous HBr, a system that features good atom economy and uses inexpensive, readily available reactants. figshare.com

Ionic Liquids as Catalysts/Media: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to volatile organic solvents. Ketones can be smoothly α-brominated using NBS in the presence of a catalytic amount of p-toluenesulfonic acid in an ionic liquid like [bmim]PF₆. scirp.org A key advantage is that the ionic liquid can be recovered and reused multiple times without significant loss of activity. scirp.org Furthermore, certain ionic liquids themselves can promote transition-metal-free aerobic bromination, using HBr(aq) or NaBr as the bromine source. nih.gov

Table 3: Catalytic Systems for α-Bromination of Ketones

| Catalyst System | Bromine Source | Conditions | Key Advantages |

|---|---|---|---|

| Copper Nitrate | HBr (aq) / O₂ | Homogeneous | Good atom economy, uses air as oxidant, inexpensive catalyst. figshare.com |

| Zeolite NaY | Br₂ | Heterogeneous | High selectivity, catalyst is reusable after simple heating. rsc.org |

| Montmorillonite K-10 Clay | NBS | Heterogeneous, Methanol, 60-65 °C | Reusable catalyst, good product yields, simple workup. tandfonline.com |

| Ionic Liquid / p-TsOH | NBS | Recyclable Medium | Good yields, ionic liquid can be reused multiple times. scirp.org |

| Ionic Liquid ([C₄Py]NO₃) | HBr (aq) / O₂ | Transition-Metal-Free | Controllable chemoselectivity, recyclable catalyst. nih.gov |

Chemo-, Regio-, and Stereoselective Functionalization of this compound

This compound, as an α-bromoketone, is a highly versatile synthetic intermediate. researchgate.net Its structure contains multiple reactive sites: the electrophilic carbonyl carbon, the carbon atom bearing the bromine (α-carbon), and the protons on the adjacent α'-positions on the cyclohexane ring. The ability to selectively target one of these sites in the presence of the others is crucial for its use in complex molecule synthesis.

Chemoselectivity: This refers to the selective reaction of one functional group over another. In this compound, a primary challenge is controlling reactions between the carbonyl group and the α-bromo group. For instance, strong nucleophiles like Grignard reagents might preferentially attack the carbonyl carbon, while softer nucleophiles are more likely to displace the bromide via an Sₙ2 reaction. The synthesis of complex ketones from Weinreb amides using organolithium reagents is an example of a highly chemoselective reaction, avoiding the over-addition that occurs with more reactive esters. researchgate.net

Regioselectivity: This involves controlling the site of bond formation when multiple positions are available. In the case of this compound, regioselectivity is key in elimination reactions, where a base could abstract a proton from either the methyl group or the α'-position on the cyclohexane ring, leading to different α,β-unsaturated ketone products. Furthermore, in reactions involving enolate formation, regioselectivity determines which enolate is formed and subsequently reacts. Catalyst-controlled haloazidation of allylic alcohols demonstrates how a catalyst can dictate the position of functionalization, providing either C-2 or C-3 products with high selectivity. nih.gov

Stereoselectivity: This is the control of the three-dimensional arrangement of atoms in a molecule. Functionalization of this compound can create new stereocenters, and controlling their configuration is essential. The existing quaternary stereocenter at the α-position can influence the stereochemical outcome of subsequent reactions at adjacent centers (diastereoselectivity). For example, the allylation of α-halo ketones has been shown to proceed with excellent anti-stereoselectivity, demonstrating that the stereochemistry of the product can be precisely controlled. diva-portal.org The development of asymmetric catalytic methods allows for the enantioselective functionalization of prochiral ketones or the desymmetrization of meso compounds, providing access to chiral building blocks. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 1 Bromocyclohexyl Ethanone

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The presence of the bromine atom at the α-position to the carbonyl group makes this site a primary target for nucleophilic attack. The nature of this substitution is heavily influenced by the electronic effects of the ketone and the steric environment of the tertiary carbon.

Nucleophilic substitution reactions at the α-carbon of 1-(1-bromocyclohexyl)ethanone can theoretically proceed through either an S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) mechanism. However, for α-haloketones in general, these pathways are not equally favored.

The S_N1 pathway is generally considered unfavorable for α-haloketones. jove.comjove.com This mechanism involves a two-step process initiated by the departure of the leaving group (bromide ion) to form a carbocation intermediate. chemicalnote.com For this compound, this would result in a tertiary α-carbonyl carbocation. This intermediate is significantly destabilized due to two main factors: the electrostatic repulsion between the positive charge on the carbon and the partial positive charge on the carbonyl carbon, and the electron-withdrawing inductive effect of the adjacent carbonyl group. jove.com Resonance structures that might delocalize the positive charge would involve placing a positive charge on the already electron-deficient carbonyl oxygen, which is highly unfavorable. jove.comjove.com Consequently, S_N1 reactions are exceptionally unreactive for α-halo ketones. libretexts.org

Conversely, the S_N2 pathway is the predominant mechanism for nucleophilic substitution in α-haloketones. jove.comjove.com This is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs. chemicalnote.com The halogen in α-halo ketones is exceptionally reactive in S_N2 displacements. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com For these reactions to proceed efficiently and minimize side reactions, less basic nucleophiles are typically employed. jove.comjove.com The use of strongly basic nucleophiles can lead to competing elimination reactions or the formation of enolates. jove.comjove.com

Table 1: Comparison of S_N1 and S_N2 Pathways for this compound

| Feature | S_N1 Pathway | S_N2 Pathway |

| Mechanism | Two-step (ionization, then nucleophilic attack) chemicalnote.com | One-step (concerted) chemicalnote.com |

| Intermediate | Tertiary α-carbonyl carbocation jove.com | Pentacoordinate transition state chemicalnote.com |

| Rate Determining Step | Formation of the carbocation chemicalnote.com | Nucleophilic attack chemicalnote.com |

| Favored by | Good ionizing solvents (polar protic) youtube.com | Strong nucleophiles, aprotic solvents youtube.com |

| Feasibility | Unfavorable/Forbidden due to unstable carbocation jove.comjove.comlibretexts.org | Favorable and exceptionally reactive libretexts.org |

The reactivity of this compound is governed by a combination of electronic and steric effects.

Electronic Factors: The primary electronic influence is the strong inductive effect of the carbonyl group. This effect withdraws electron density from the α-carbon, increasing the polarity of the carbon-bromine bond and making the carbon atom more electrophilic. nih.gov This heightened electrophilicity significantly enhances the rate of S_N2 reactions compared to corresponding alkyl halides. nih.gov

Steric Factors: Typically, S_N2 reactions are highly sensitive to steric hindrance. Tertiary alkyl halides are generally considered unreactive toward the S_N2 pathway because the bulky groups surrounding the reaction center prevent the necessary backside attack of the nucleophile. nih.gov However, research has shown that bimolecular substitution reactions of α-halo ketones are remarkably insensitive to steric hindrance. cdnsciencepub.comresearchgate.net For example, studies on compounds like 1-bromo-4,4-dimethyl-2-pentanone revealed only a slight decrease in reactivity compared to less hindered analogues like bromoacetone. researchgate.net This suggests that the transition state for the S_N2 reaction of an α-halo ketone is less sterically demanding than that of a simple alkyl halide. nih.gov In the case of this compound, while the α-carbon is tertiary, the presence of the adjacent carbonyl group facilitates the S_N2 reaction to a degree that largely overcomes the expected steric impediment of the cyclohexyl and methyl groups.

Elimination Reactions (E1 and E2) and Competing Pathways

Elimination reactions, which lead to the formation of an alkene, are significant competing pathways for substitution reactions, particularly when strong bases are used. dalalinstitute.com

The E1 (unimolecular elimination) mechanism proceeds in two steps, sharing the same unstable carbocation intermediate as the S_N1 pathway. pharmaguideline.comchemicalnote.com Given that the formation of this intermediate is highly unfavorable for this compound, the E1 pathway is not a significant contributor to its reactivity. jove.com

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. chemicalnote.com This pathway is favored by strong bases. dalalinstitute.comlibretexts.org For this compound, there are two potential sites for β-hydrogen abstraction: the adjacent carbon on the cyclohexyl ring and the methyl group. The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) would strongly favor the E2 pathway over S_N2 substitution. libretexts.org According to Zaitsev's rule, elimination reactions tend to form the more substituted (and thus more stable) alkene, which in this case would be 1-(cyclohex-1-en-1-yl)ethanone. masterorganicchemistry.com

Competition: The choice between substitution (S_N2) and elimination (E2) is primarily dictated by the nature of the nucleophile/base. libretexts.orgyoutube.com

Strong, non-bulky nucleophiles (e.g., iodide, acetate) tend to favor S_N2 substitution. nih.gov

Strong, bulky bases (e.g., potassium tert-butoxide) hinder the S_N2 pathway due to steric hindrance and preferentially act as bases, leading to E2 elimination. libretexts.org

Temperature also plays a role, with higher temperatures generally favoring elimination over substitution. youtube.com

Another important competing pathway for α-halo ketones in the presence of strong bases like alkoxides is the Favorskii rearrangement . libretexts.org This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the alkoxide base to yield a rearranged ester. For 2-chlorocyclohexanone, this results in the methyl ester of cyclopentanecarboxylic acid. libretexts.org A similar rearrangement could be a potential outcome for this compound under strongly basic conditions.

Carbonyl Group Reactivity and Transformations

The ketone functionality in this compound provides another site for chemical reactions, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction converts the sp²-hybridized carbonyl carbon to an sp³-hybridized tetrahedral intermediate. masterorganicchemistry.com

Table 2: Examples of Carbonyl Addition Reactions

| Reagent | Reaction Type | Product Type |

| Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Reduction | 1-(1-Bromocyclohexyl)ethanol (a 2-halo alcohol) libretexts.org |

| Hydrogen cyanide (HCN) | Cyanohydrin formation | 2-(1-Bromocyclohexyl)-2-hydroxypropanenitrile |

| Grignard reagents (R-MgX) | Grignard addition | Tertiary alcohol |

| Aldehydes (in presence of base) | Aldol-type condensation | Halohydrin, which can form an oxirane nih.govwikipedia.org |

These reactions demonstrate the dual reactivity of the molecule, where the ketone can be targeted while leaving the α-bromo substituent intact, provided the reaction conditions are carefully controlled to avoid substitution or elimination.

While the α-carbon is substituted with a bromine atom and lacks acidic protons, the α'-carbon (the methyl group) possesses acidic protons. masterorganicchemistry.com In the presence of a base, a proton can be abstracted from this methyl group to form a resonance-stabilized enolate anion. wikipedia.org

This enolate is a potent nucleophile and can react with a variety of electrophiles, leading to functionalization at the α'-position. masterorganicchemistry.com

Alkylation: The enolate can react with alkyl halides in an S_N2 reaction to form a new carbon-carbon bond, extending the carbon chain.

Halogenation: Further halogenation could occur at the methyl position under basic conditions.

Aldol (B89426) Addition: The enolate can add to the carbonyl group of another molecule (like an aldehyde or ketone) in an aldol reaction to form a β-hydroxy ketone. libretexts.org

It is crucial to recognize that the conditions used to generate the enolate (i.e., the use of a base) create a competitive environment. The base could also initiate E2 elimination or S_N2 substitution at the α-bromo position. Therefore, achieving selective α'-functionalization requires careful selection of the base, solvent, and reaction temperature to favor enolate formation and subsequent reaction over competing pathways. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is a common strategy to cleanly generate enolates for subsequent functionalization. wikipedia.org

Rearrangement Reactions of this compound

The most prominent rearrangement reaction of α-halo ketones, including this compound, is the Favorskii rearrangement. wikipedia.orgslideshare.net This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or alkoxide, and leads to the formation of carboxylic acid derivatives with a contracted ring system. adichemistry.com

The generally accepted mechanism for the Favorskii rearrangement of cyclic α-halo ketones involves the initial formation of an enolate ion on the side of the ketone away from the halogen atom. wikipedia.orgadichemistry.com This enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine, leading to the formation of a strained bicyclic cyclopropanone intermediate. wikipedia.orgyoutube.com Subsequent attack of a nucleophile, such as hydroxide or alkoxide, on the carbonyl carbon of the cyclopropanone results in the opening of the three-membered ring to yield a more stable carbanion. wikipedia.org This is followed by protonation to afford the final ring-contracted carboxylic acid or ester product. In the case of this compound, this rearrangement would be expected to produce a cyclopentylcarboxylic acid derivative.

A key aspect of this rearrangement is that the ring opening of the cyclopropanone intermediate generally occurs to form the more stable carbanion, which is typically the less substituted one. adichemistry.com Isotopic labeling studies on similar systems, such as α-chlorocyclohexanone, have provided strong evidence for the symmetrical nature of the cyclopropanone intermediate. youtube.com

It is important to note that for α-halo ketones lacking α'-hydrogens, an alternative "pseudo-Favorskii" or "quasi-Favorskii" rearrangement can occur, which proceeds through a semibenzilic acid-type mechanism without the formation of a cyclopropanone intermediate. wikipedia.orgadichemistry.com However, this compound possesses α'-hydrogens on the cyclohexane (B81311) ring, making the cyclopropanone pathway the more probable route.

Radical and Photochemical Reactions

The photochemical behavior of α-halo ketones is primarily dictated by the homolytic cleavage of the carbon-halogen bond upon irradiation. rsc.org This primary photochemical process results in the formation of a ketonyl radical and a halogen atom. rsc.org The photochemistry of α-halo ketones has been a subject of interest due to their utility as building blocks in the synthesis of complex organic molecules. chemistryviews.orgnih.gov

In the case of this compound, irradiation with light of a suitable wavelength would be expected to induce the homolysis of the C-Br bond, generating a 1-acetylcyclohexyl radical and a bromine radical. The subsequent fate of these radical intermediates can lead to a variety of products. For instance, the ketonyl radical can abstract a hydrogen atom from the solvent or another molecule to form acetylcyclohexane. It could also undergo dimerization or react with other radical species present in the reaction mixture.

Studies on similar α-halo ketones, such as chloroacetone (B47974) and 2-chlorocyclohexanone, have shown that in the presence of olefins, the photolytically generated radicals can add to the double bond, leading to the formation of both saturated and unsaturated adducts. rsc.org The distribution of these products can be influenced by factors such as the solvent and the presence of radical scavengers. rsc.org

The use of photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org While specific studies on the photoredox-catalyzed reactions of this compound are not widely documented, this approach could potentially offer alternative pathways for its functionalization.

Intermolecular and Intramolecular Reactivity Studies

The presence of two electrophilic centers in this compound, the carbonyl carbon and the α-carbon bearing the bromine atom, makes it a versatile substrate for various intermolecular reactions. mdpi.com The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity in SN2 displacement reactions is a characteristic feature of α-halo ketones. libretexts.org

Consequently, this compound can react with a wide range of nucleophiles, such as amines, thiols, and cyanides, to afford the corresponding α-substituted ketone derivatives. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(1-Bromocyclohexyl)ethanone in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to probe the conformational preferences of the cyclohexyl ring.

Two-dimensional (2D) NMR techniques are indispensable for deciphering the complex spin systems present in this compound. youtube.comprinceton.educreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.comsdsu.edu For this compound, COSY spectra would reveal correlations between the methyl protons of the acetyl group and adjacent protons if any were present within three bonds. More importantly, it maps the coupling network within the cyclohexane (B81311) ring, showing correlations between geminal protons on the same carbon and vicinal protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). creative-biostructure.comsdsu.edu It is a powerful tool for assigning the ¹³C signals of the cyclohexane ring and the methyl group by linking them to their corresponding, and often more easily assigned, proton resonances.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Acetyl-CH ₃ | - | Acetyl-C H₃ | Acetyl-C =O, C 1-cyclohexyl |

| Cyclohexyl-H ₂ₑ, H ₂ₐ | H ₆ₑ, H ₆ₐ, H ₃ₑ, H ₃ₐ | C 2-cyclohexyl | C 1, C 3, C 6 |

| Cyclohexyl-H ₃ₑ, H ₃ₐ | H ₂ₑ, H ₂ₐ, H ₄ₑ, H ₄ₐ | C 3-cyclohexyl | C 1, C 2, C 4, C 5 |

The cyclohexane ring can undergo chair-chair interconversion. Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT-NMR) studies, can be used to investigate this conformational flexibility. researchgate.netlibretexts.orgucl.ac.uknumberanalytics.com At room temperature, the chair-chair interconversion of the cyclohexane ring in this compound is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, this conformational exchange can be slowed. researchgate.netlibretexts.org At the coalescence temperature, the separate signals for the axial and equatorial protons begin to broaden and merge. Below this temperature, in the slow exchange regime, distinct signals for the axial and equatorial protons of each methylene (B1212753) group in the cyclohexane ring can be resolved. researchgate.net Analysis of the line shapes and coalescence temperatures allows for the determination of the energy barrier (ΔG‡) for the ring inversion process. ucl.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in this compound by probing their characteristic molecular vibrations. americanpharmaceuticalreview.comresearchgate.netedinst.com These two techniques are complementary, as the selection rules for a vibration to be IR- or Raman-active differ. americanpharmaceuticalreview.comedinst.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a strong absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone functional group. The C-H stretching vibrations of the acetyl methyl group and the cyclohexane ring would appear in the 2850-3000 cm⁻¹ region. nih.govmdpi.com The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (500-600 cm⁻¹), and can be a weaker, less distinct band.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the molecular skeleton. iiconservation.orgbiospec.net The C=O stretch is also observable in the Raman spectrum. The symmetric C-C stretching vibrations of the cyclohexane ring are often strong in the Raman spectrum. The C-Br stretch may also be more readily observed in the Raman spectrum compared to the FT-IR spectrum.

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C=O | Stretching | 1700-1725 | FT-IR (strong), Raman |

| C-H (sp³) | Stretching | 2850-3000 | FT-IR, Raman |

| C-Br | Stretching | 500-600 | FT-IR, Raman |

| C-C | Ring Stretching | 800-1200 | Raman (often strong) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of this compound. uci.edunih.gov It measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. uci.edu

Electron ionization (EI) mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. chemguide.co.ukdocbrown.info The fragmentation of the molecular ion of this compound can proceed through several pathways. libretexts.org

Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. libretexts.org This could result in the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion or the loss of the acetyl group to form the 1-bromocyclohexyl cation.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), forming a cyclohexyl ethanone (B97240) cation.

McLafferty Rearrangement: While less likely in this specific structure due to the substitution pattern, this rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond, and it is a characteristic fragmentation for ketones with sufficiently long alkyl chains. libretexts.org

A table of potential fragment ions and their corresponding m/z values is shown below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M]⁺ | [C₈H₁₃BrO]⁺ | 204 | 206 |

| [M - CH₃]⁺ | [C₇H₁₀BrO]⁺ | 189 | 191 |

| [M - Br]⁺ | [C₈H₁₃O]⁺ | 125 | 125 |

| [CH₃CO]⁺ | Acetyl cation | 43 | 43 |

| [C₆H₁₀Br]⁺ | 1-Bromocyclohexyl cation | 161 | 163 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For crystalline samples, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. pages.devomu.edu.trcsic.es This technique provides precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the creation of an electron density map, from which the positions of the atoms can be determined. pages.devomu.edu.tr This would unequivocally confirm the connectivity of the atoms and reveal the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state. Furthermore, X-ray crystallography can be used to determine the absolute stereochemistry if the compound is chiral and crystallizes as a single enantiomer.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or any potential isomers. oup.com.auijrpc.com

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a suitable technique for purity analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can provide quantitative information about the purity and identify volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. chromatographyonline.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would likely be effective. A UV detector can be used for detection, as the carbonyl group provides a chromophore. HPLC can also be used for preparative separations to isolate the pure compound.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring the progress of a reaction and for preliminary purity checks. researchgate.net The retardation factor (Rf) value can be used to identify the compound under a specific set of conditions (stationary phase and mobile phase). researchgate.net

These chromatographic methods are crucial for ensuring the quality of the compound for subsequent use in research or synthesis. chromatographyonline.com

HPLC and GC-MS Method Development for Trace Analysis and Purity

The quantitative determination of this compound and the assessment of its purity profile necessitate the development of robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes. jneonatalsurg.com Method development focuses on achieving high resolution, sensitivity, and accuracy for both trace-level quantification and the identification of potential impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

For the analysis of trace amounts of this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. ijarsct.co.in This approach is well-suited for moderately polar organic compounds. The development process involves the systematic optimization of several key parameters, including the stationary phase, mobile phase composition, and detector settings, to ensure the method is specific, accurate, and precise. jneonatalsurg.commastelf.com

Research findings indicate that C18 columns are highly effective for the separation of a wide range of organic molecules, offering excellent retention and selectivity. ijarsct.co.inacs.org The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the efficient elution of the target analyte while separating it from potential impurities with different polarities. mastelf.com UV detection is commonly used for chromophoric compounds like ketones.

The validation of the HPLC method is critical, especially for trace analysis, and is performed in accordance with ICH guidelines. researchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mastelf.com

Interactive Table 1: Illustrative HPLC Method Parameters for Trace Analysis

| Parameter | Condition | Rationale |

| Instrument | Agilent 1260 Infinity Series or equivalent | Provides reliable and reproducible performance. nih.gov |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) | Standard for non-polar to moderately polar analytes. acs.orgauroraprosci.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified mobile phase improves peak shape for ketones. acs.org |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. acs.org |

| Gradient | 30% B to 100% B over 10 minutes | Ensures separation of analytes with varying polarities. acs.org |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. nih.gov |

| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. auroraprosci.com |

| Detector | UV-Vis Detector at 210 nm | Wavelength suitable for the carbonyl chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

GC-MS is the definitive method for assessing the purity of volatile and semi-volatile compounds like this compound. nist.govk-labor.de It combines the high-resolution separation capability of gas chromatography with the powerful identification power of mass spectrometry. birchbiotech.com This allows for the separation of the main compound from its impurities and the subsequent identification of these impurities based on their mass spectra. k-labor.de

The development of a GC-MS method involves selecting an appropriate capillary column, typically one with a non-polar or mid-polar stationary phase like a dimethylpolysiloxane derivative. frontiersin.org The temperature program is optimized to ensure adequate separation of all volatile components within a reasonable analysis time. The mass spectrometer can be operated in full scan mode to identify unknown impurities by comparing their spectra against libraries (e.g., NIST). eanso.org For quantitative purposes, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for specific target analytes. restek.com

Purity is typically calculated using the area percentage method from the total ion chromatogram (TIC), assuming that all components have a similar response factor in the MS detector. birchbiotech.com

Interactive Table 2: Illustrative GC-MS Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Instrument | GC-MS system (e.g., Agilent GC/MSD) | Standard for purity analysis of volatile organics. gcms.cz |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar | A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of compounds. frontiersin.org |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas compatible with MS detectors. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Separates compounds based on their boiling points. |

| Transfer Line | 280 °C | Prevents condensation of analytes before MS entry. |

| MS Source | 230 °C | Standard temperature for electron ionization (EI). |

| MS Quad | 150 °C | Standard temperature for the quadrupole mass filter. |

| Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. derpharmachemica.com |

| Scan Range | m/z 40-450 | Covers the expected mass range of the analyte and potential impurities. |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a stereogenic center at the quaternary carbon atom bonded to the bromine, meaning it can exist as a pair of enantiomers. In the context of asymmetric synthesis, determining the enantiomeric composition, or enantiomeric excess (ee), of the product is crucial. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose. uma.eschiralpedia.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). chiralpedia.com These phases create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with different stabilities, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for a broad range of chiral compounds, including α-haloketones. chiralpedia.comresearchgate.net

Method development for chiral separations often involves screening different CSPs and mobile phases. chiralpedia.com For α-haloketones, normal-phase chromatography using a mobile phase consisting of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol) is frequently successful. researchgate.net The ratio of the alkane to the alcohol is adjusted to optimize the resolution between the enantiomeric peaks. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess (ee) Determination

| Parameter | Condition | Rationale |

| Instrument | HPLC system with UV Detector | Standard instrumentation for chiral analysis. uma.es |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar | A widely used polysaccharide-based CSP effective for resolving ketone enantiomers. researchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Common mobile phase for normal-phase chiral separations. researchgate.net |

| Elution Mode | Isocratic | Simple and robust for separating a single enantiomeric pair. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time on a chiral column. |

| Column Temp. | 25 °C | Temperature control improves separation reproducibility. |

| Detector | UV-Vis Detector at 210 nm | Suitable wavelength for the ketone functionality. |

| Injection Vol. | 5 µL | Standard volume for chiral HPLC. |

Theoretical and Computational Chemistry Studies of 1 1 Bromocyclohexyl Ethanone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup of a molecule. ictp-saifr.orgarxiv.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system. This allows for the detailed analysis of electron distribution and the nature of chemical bonds within the molecule. mdpi.comchemrxiv.org

The molecular orbitals (MOs) of 1-(1-bromocyclohexyl)ethanone, which are mathematical functions describing the wave-like behavior of electrons in the molecule, can be calculated to understand its chemical reactivity. libretexts.orgnumberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. In nucleophilic substitution reactions, the interaction between the nucleophile's HOMO and the electrophile's LUMO is crucial. For α-haloketones like this compound, the presence of the carbonyl group can lower the energy of the σ* antibonding orbital of the carbon-bromine bond, making it a more accessible LUMO for nucleophilic attack. stackexchange.com

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). banglajol.info In this compound, the oxygen atom of the carbonyl group will exhibit a high negative electrostatic potential, while the carbonyl carbon and the α-carbon bonded to the bromine atom will show a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Interactive Table: Calculated Orbital Properties of this compound

| Property | Description | Calculated Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity | 8.7 eV |

Note: The values presented are illustrative and would be obtained from specific DFT or ab initio calculations.

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org Computational methods can provide accurate estimates of BDEs. nih.gov For this compound, the C-Br bond is of primary interest. Its BDE is a key factor in radical reactions and can influence the stability of the molecule. The presence of the adjacent carbonyl group can affect the C-Br bond strength. Theoretical calculations can quantify this effect and compare it to other alkyl bromides. google.es The stability of the resulting 1-acetyl-1-cyclohexyl radical is also a critical factor.

Interactive Table: Calculated Bond Dissociation Energies for this compound and Related Compounds (Illustrative Values in kcal/mol)

| Bond | Compound | Calculated BDE (kcal/mol) |

| C-Br | This compound | 65 |

| C-H (tertiary) | Cyclohexane (B81311) | 96 |

| C-Br | tert-Butyl bromide | 68 |

Note: These are representative values to illustrate the type of data obtained from calculations.

Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and DFT

The cyclohexane ring in this compound can adopt various conformations, primarily the chair, boat, and twist-boat forms. sapub.orgnih.gov The relative energies of these conformers, and the energy barriers between them, can be determined by mapping the potential energy surface (PES). Molecular mechanics provides a computationally efficient way to explore the conformational landscape, while DFT calculations offer higher accuracy for the energies of key conformers. researchgate.net

For this compound, the chair conformation is expected to be the most stable. In this conformation, the bulky acetyl and bromine substituents on the same carbon atom (C1) will have a significant impact on the conformational equilibrium. One group will be in an axial position and the other in an equatorial position. The relative stability of these two chair conformers (axial bromine/equatorial acetyl vs. equatorial bromine/axial acetyl) can be precisely calculated. These calculations help in understanding the steric interactions and their influence on the molecule's ground state geometry. researchgate.net

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.org By modeling the reaction pathway, chemists can identify transition states, intermediates, and the associated activation energies. nih.gov

The substitution of the bromine atom in this compound can proceed through either an S(_N)1 or S(_N)2 mechanism. acs.org Being a tertiary α-bromoketone, both pathways are plausible. researchgate.net

S(_N)1 Pathway: This mechanism involves the formation of a tertiary carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is a critical factor. The adjacent carbonyl group can have a destabilizing inductive effect but a potentially stabilizing resonance effect. Computational modeling can quantify these competing effects to predict the feasibility of the S(_N)1 pathway. libretexts.org

S(_N)2 Pathway: This is a concerted mechanism where the nucleophile attacks as the leaving group departs. youtube.com The steric hindrance around the tertiary carbon center in this compound would generally disfavor an S(_N)2 reaction. However, the electronic effects of the carbonyl group can influence the transition state energy. up.ac.zacdnsciencepub.com

Theoretical calculations of the activation barriers for both the S(_N)1 and S(_N)2 pathways can predict which mechanism is favored under specific reaction conditions (e.g., solvent, nucleophile). rsc.org

Interactive Table: Calculated Activation Barriers for S(_N)1 and S(_N)2 Reactions (Illustrative)

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| S(_N)1 | Formation of the tertiary carbocation | 20-25 |

| S(_N)2 | Nucleophilic attack on the α-carbon | 28-35 |

Note: These values are hypothetical and depend on the specific nucleophile and solvent used in the calculation.

Computational methods are increasingly used to predict the outcome of chemical reactions, including their regioselectivity and stereoselectivity. numberanalytics.comchemrxiv.org For reactions involving this compound, such as elimination reactions to form an enone, computational modeling can predict which proton is preferentially abstracted, leading to different regioisomers of the resulting α,β-unsaturated ketone. openstax.org This is achieved by calculating the energies of the different possible transition states. beilstein-journals.org

In reactions where new stereocenters are formed, computational models can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. This is particularly relevant in asymmetric catalysis, where the interaction between the substrate, reagent, and chiral catalyst determines the enantiomeric excess of the product. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides a robust framework for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra, assigning signals, and confirming molecular structures. ripublication.comuc.pt The primary method used for this purpose is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for medium-sized organic molecules. researchgate.net

Research Findings:

Theoretical calculations of spectroscopic properties are typically performed on a geometry-optimized structure of the molecule in its ground state. nih.gov Common approaches include:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used within DFT to calculate the nuclear magnetic shielding tensors. uc.ptnih.gov From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical shifts are often calculated in a vacuum or with an implicit solvent model and then scaled or referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental data. uc.ptschrodinger.com

Infrared (IR) Spectroscopy: DFT calculations can determine the vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, C-Br stretch, C-H bends). A known systematic overestimation of vibrational frequencies by DFT methods often requires the application of a scaling factor to improve agreement with experimental IR spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. researchgate.netnih.gov These calculations can also be performed considering solvent effects, which is crucial as solvent polarity can significantly influence electronic transitions.

Validation is a critical step where the computationally predicted spectra are compared with those obtained experimentally. nih.gov A strong correlation between the predicted and experimental data serves to validate both the computational model and the experimental structural assignment. uc.pt

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

The following table contains hypothetical, yet representative, data to illustrate the comparison between theoretical predictions (using DFT B3LYP/6-311++G(d,p)) and experimental results. Actual experimental values may vary.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value | Deviation |

| ¹³C NMR | δ (C=O) | 208.5 ppm | 206.2 ppm | +2.3 ppm |

| δ (C-Br) | 75.1 ppm | 73.8 ppm | +1.3 ppm | |

| ¹H NMR | δ (CH₃) | 2.25 ppm | 2.18 ppm | +0.07 ppm |

| δ (Cyclohexyl H) | 1.6 - 2.1 ppm | 1.5 - 2.0 ppm | ~ +0.1 ppm | |

| IR Spectroscopy | ν (C=O stretch) | 1735 cm⁻¹ | 1718 cm⁻¹ | +17 cm⁻¹ |

| ν (C-Br stretch) | 670 cm⁻¹ | 658 cm⁻¹ | +12 cm⁻¹ | |

| UV-Vis Spectroscopy | λ_max (n→π*) | 290 nm | 285 nm | +5 nm |

Molecular Dynamics Simulations to Understand Solvent Effects and Dynamic Behavior

While quantum mechanical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. iaanalysis.com MD simulations model a system as a collection of atoms whose movements are governed by the laws of classical mechanics, with interactions described by a 'force field'. nih.govresearchgate.net This approach provides detailed insight into molecular motions, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

Research Findings:

To study this compound, an MD simulation would typically involve the following steps:

System Setup: A single or multiple molecules of this compound are placed in a simulation box, which is then filled with a chosen solvent (e.g., water, chloroform, ethanol) to create a solvated system. nih.gov

Simulation: The simulation calculates the forces on each atom and integrates Newton's equations of motion over short time steps (on the order of femtoseconds) to generate a trajectory that describes how the positions and velocities of all atoms evolve over time. bnl.gov These simulations can span nanoseconds or even microseconds, depending on the process being studied. nih.gov

Analysis: The resulting trajectory is a high-dimensional dataset that can be analyzed to extract a wealth of information. iaanalysis.com

For this compound, MD simulations can reveal:

Solvent Effects: By running simulations in different solvents, one can observe how the solvent molecules arrange themselves around the solute (the solvation shell). nih.govntnu.no This can reveal specific interactions, such as hydrogen bonding between a protic solvent and the carbonyl oxygen. The polarity of the solvent can influence the conformational preferences of the cyclohexyl ring and the orientation of the acetyl group. diva-portal.org

Interactive Data Table: Typical Parameters for an MD Simulation of this compound

This table illustrates a typical set of parameters for conducting a molecular dynamics simulation to study the compound in a solvent.

| Parameter | Description | Typical Value / Setting |

| Force Field | Set of equations and parameters to describe inter- and intramolecular forces. | AMBER, CHARMM, OPLS-AA |

| Solvent Model | Explicit representation of solvent molecules. | TIP3P (for Water), Chloroform model |

| System Size | Number of atoms in the simulation box. | ~10,000 - 50,000 atoms |

| Boundary Conditions | Simulates an infinite system to avoid edge effects. | Periodic Boundary Conditions (PBC) |

| Ensemble | Thermodynamic conditions being held constant. | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | Temperature of the simulated system. | 298 K (25 °C) |

| Pressure | Pressure of the simulated system. | 1 atm |

| Time Step | The interval for integrating the equations of motion. | 1 - 2 femtoseconds (fs) |

| Simulation Length | Total duration of the simulated trajectory. | 100 - 500 nanoseconds (ns) |

Applications of 1 1 Bromocyclohexyl Ethanone in Organic Synthesis and Materials Chemistry

1-(1-Bromocyclohexyl)ethanone as a Building Block for Complex Molecule Synthesis

The unique structural features of this compound make it a valuable precursor for the synthesis of intricate organic molecules. academie-sciences.fr Its ability to participate in a variety of chemical transformations allows for the introduction of the cyclohexyl moiety and further functionalization.

α-Haloketones, such as this compound, are well-established precursors for the synthesis of a wide array of heterocyclic compounds. tandfonline.com These compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. msu.edujmchemsci.com The reactivity of the α-bromo ketone moiety allows for cyclization reactions with various nucleophiles to form rings containing nitrogen, sulfur, or oxygen. For instance, reactions with aminobenzenethiols can yield benzothiazines, a class of compounds with diverse biological activities. openmedicinalchemistryjournal.com

| Reactant | Resulting Heterocycle | Significance |

| Amines | Aziridines, Imidazoles | Biologically active compounds |

| Thioamides/Thioureas | Thiazoles | Important in medicinal chemistry |

| Amidines | Imidazoles | Core structure in many pharmaceuticals |

Table 1: Examples of Heterocyclic Synthesis from α-Bromoketones.

This compound can participate in several key carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building molecular complexity.

Grignard Reactions: While Grignard reagents (RMgX) typically react with the carbonyl group of ketones to form tertiary alcohols, the presence of the α-bromo group in this compound can lead to more complex reaction pathways. libretexts.orgwvu.edumasterorganicchemistry.com The highly nucleophilic Grignard reagent can react at the carbonyl carbon. pressbooks.pubumkc.edu

Reformatsky Reaction: The Reformatsky reaction provides a method for the formation of β-hydroxy esters. libretexts.orgwikipedia.orgthermofisher.com This reaction typically involves the treatment of an α-halo ester with zinc to form an organozinc reagent, which then adds to a ketone or aldehyde. beilstein-journals.orgnih.gov While the classical Reformatsky reagent is derived from an α-halo ester, variations of this reaction can utilize α-haloketones.

Favorskii Rearrangement: A notable reaction of α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base. purechemistry.orgddugu.ac.in This reaction can lead to the formation of carboxylic acid derivatives (acids, esters, or amides) with a rearranged carbon skeleton, often resulting in ring contraction for cyclic α-haloketones. researchgate.netyoutube.com For example, treatment of α-bromocyclohexanone with a base can yield a cyclopentanecarboxylic acid derivative. youtube.com

| Reaction | Reagents | Product Type |

| Grignard Reaction | RMgX, Acid Workup | Tertiary Alcohol |

| Reformatsky-type Reaction | Zn, Carbonyl Compound | β-Hydroxy Ketone |

| Favorskii Rearrangement | Base (e.g., OH⁻, OR⁻) | Carboxylic Acid Derivative |

Table 2: Carbon-Carbon Bond Forming Reactions.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural motif of a cyclohexyl group attached to a functionalized side chain is present in various biologically active molecules. This compound serves as a key intermediate in the synthesis of pharmaceutical compounds. mallakchemicals.com For instance, it can be a precursor to compounds like 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. google.com The α-bromo ketone functionality allows for the introduction of various pharmacophores through nucleophilic substitution or other transformations. The synthesis of nonracemic α-aryloxy- and α-amino alcohols, which are important chiral building blocks for neurobiologically active molecules, can be achieved from chiral epoxides derived from α-haloketones like α-bromocyclohexyl ethanone (B97240). nih.gov

Derivatization for Novel Chemical Scaffolds and Functional Materials

The reactivity of this compound allows for its derivatization into a variety of novel chemical scaffolds. These scaffolds can serve as the core structures for the development of new functional materials. biosolveit.de For example, the ketone functionality can be transformed into other functional groups, and the bromine atom can be replaced through nucleophilic substitution reactions, leading to a diverse range of derivatives. These derivatives can be explored for applications in materials science, such as the development of photoinitiators for polymerization. For instance, 1-hydroxycyclohexyl phenyl ketone, a related structure, is used as a photoinitiator in UV-curable technologies. lookchem.com

Polymerization Precursors and Specialty Chemicals (if applicable)

While direct application as a polymerization precursor is not widely documented, derivatives of this compound could potentially serve as monomers or specialty chemicals. The introduction of polymerizable groups, such as vinyl or acrylic moieties, through reactions at the ketone or bromo position could generate monomers for the synthesis of specialty polymers. The field of plasma polymerization, for example, utilizes organic precursors to create thin films with specific properties, and functionalized cyclohexyl derivatives could be of interest in this area. umons.ac.be

Environmental Considerations and Degradation Pathways if Academically Relevant

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation: